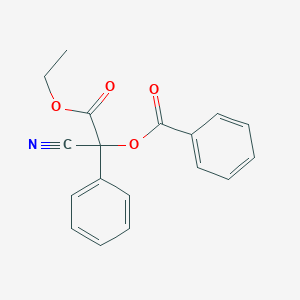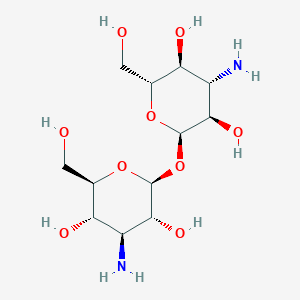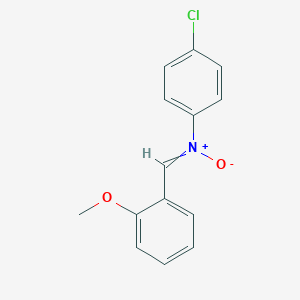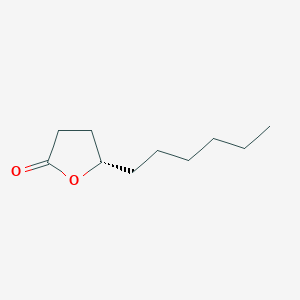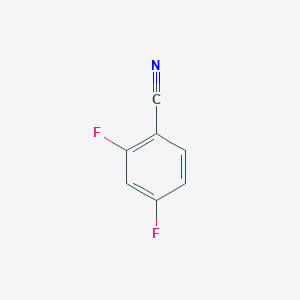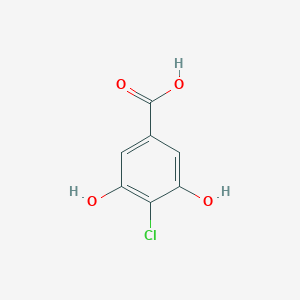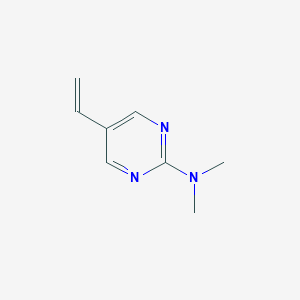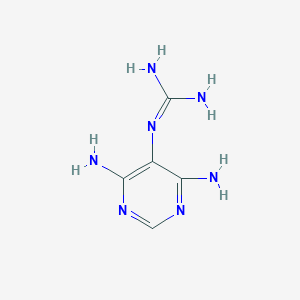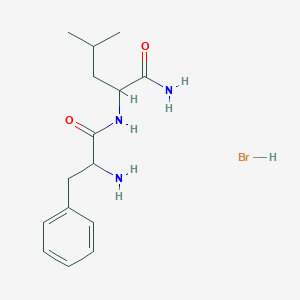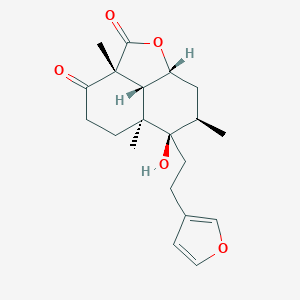
3-Oxomarrubiin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peregrinin is a diterpenoid compound isolated from the plant Marrubium peregrinum L. It is known for its complex structure and stereochemistry, which have been extensively studied . Peregrinin is an unstable compound that readily decomposes in solutions when exposed to air .
Applications De Recherche Scientifique
Chemistry: Peregrinin’s complex structure makes it an interesting subject for structural and stereochemical studies.
Medicine: There is limited information on the medicinal applications of peregrinin, but its structural complexity suggests potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peregrinin can be synthesized through the hydrogenation of its precursor compound in ethyl acetate over palladium . This process yields a tetrahydro derivative of peregrinin, which is more stable and easier to study .
Industrial Production Methods
There is limited information available on the industrial production methods of peregrinin. the extraction of peregrinin from Marrubium peregrinum L. involves exhaustive extraction with petroleum ether, followed by chromatographic separation .
Analyse Des Réactions Chimiques
Types of Reactions
Peregrinin undergoes various chemical reactions, including hydrogenation and decarboxylation . The hydrogenation of peregrinin in ethyl acetate over palladium results in the formation of its tetrahydro derivative .
Common Reagents and Conditions
Hydrogenation: Ethyl acetate and palladium are commonly used reagents for the hydrogenation of peregrinin.
Decarboxylation: This reaction is facilitated by the presence of specific acids obtained from the lactone form of peregrinin.
Major Products
The major products formed from the reactions of peregrinin include its tetrahydro derivative and other related diterpenoids .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
Peregrinin is similar to other diterpenoids such as marrubiin, which is also isolated from Marrubium species . Both compounds share similar UV and IR spectra, indicating structural similarities . peregrinin contains a unique keto group that distinguishes it from marrubiin .
List of Similar Compounds
- Marrubiin
- Tetrahydroperegrinin
- 3-oxotetrahydromarrubiin
Propriétés
Numéro CAS |
19898-90-9 |
|---|---|
Formule moléculaire |
C20H26O5 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
(1R,4R,8S,9R,10R,12R)-9-[2-(furan-3-yl)ethyl]-9-hydroxy-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecane-3,5-dione |
InChI |
InChI=1S/C20H26O5/c1-12-10-14-16-18(2,7-5-15(21)19(16,3)17(22)25-14)20(12,23)8-4-13-6-9-24-11-13/h6,9,11-12,14,16,23H,4-5,7-8,10H2,1-3H3/t12-,14-,16-,18+,19+,20-/m1/s1 |
Clé InChI |
NMTGXAKMAWZRIF-YCXIAQJUSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@@H]3[C@@]([C@]1(CCC4=COC=C4)O)(CCC(=O)[C@@]3(C(=O)O2)C)C |
SMILES |
CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |
SMILES canonique |
CC1CC2C3C(C1(CCC4=COC=C4)O)(CCC(=O)C3(C(=O)O2)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


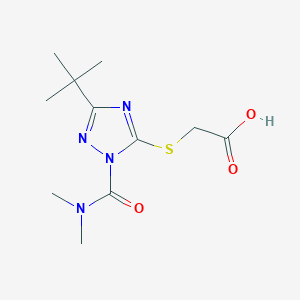
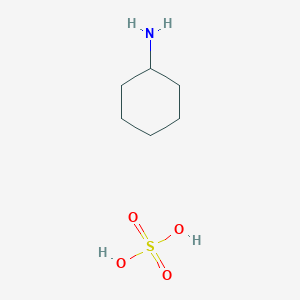
![N-[(benzyloxy)carbonyl]glycylglycylalanine](/img/structure/B34134.png)
![diethyl-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylethyl]azaniumchloride](/img/structure/B34136.png)
